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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sorbitan Monooctadecanoate,

commonly known as Sorbitan Monostearate (SMS) or Span 60, and its multifaceted functions

in food technology research. This document details its mechanism of action, presents

quantitative data on its applications, outlines experimental protocols for its evaluation, and

summarizes its regulatory status.

Introduction to Sorbitan Monostearate
Sorbitan Monostearate (CAS No. 1338-41-6) is a non-ionic surfactant widely utilized in the food

and pharmaceutical industries.[1] It is an ester synthesized from the reaction of sorbitol, a

sugar alcohol, with stearic acid, a saturated fatty acid.[2][3][4] In the food industry, it is

approved as a food additive with the E number E491 in the European Union.[1][5] Its primary

role is as an emulsifier, helping to mix and stabilize ingredients that would otherwise separate,

such as oil and water.[3][6] SMS is particularly effective in creating stable water-in-oil (W/O)

emulsions due to its lipophilic (oil-loving) nature.[2][7]

Mechanism of Action: An Amphiphilic Structure
The functionality of Sorbitan Monostearate stems from its amphiphilic molecular structure,

which possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting)

component. The sorbitan ring acts as the hydrophilic head, while the long stearic acid chain

forms the lipophilic tail.[8] This dual nature allows SMS to position itself at the interface
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between oil and water phases, reducing the interfacial tension that causes them to separate.[4]

[8]

This molecular arrangement is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale.

Sorbitan Monostearate has an HLB value of approximately 4.7, classifying it as a lipophilic

emulsifier that is soluble in oil rather than water.[2][9] This low HLB value makes it highly

effective for forming stable water-in-oil (W/O) emulsions and acting as a co-emulsifier in oil-in-

water (O/W) systems, often in conjunction with high-HLB emulsifiers like polysorbates.[2][7]
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Caption: Molecular orientation of Sorbitan Monostearate.
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Core Functions and Applications in Food
Technology
Sorbitan Monostearate is a versatile additive that performs several key functions in food

manufacturing.[10]

Emulsification: It is a primary emulsifier in products like margarine, coffee whiteners, and

spreads, ensuring a homogenous mixture of fat and water.[2][10]

Texture Improvement: In dairy products and desserts, it contributes to a smoother, creamier

texture by promoting fine and stable aeration.[8][10]

Crystallization Control: It modifies fat crystallization in margarine and shortening, preventing

a grainy texture.[10][11] In chocolate, it helps prevent "fat bloom," the whitish coating that

can appear on the surface, thus maintaining a glossy appearance.[4][11]

Dough Conditioning and Shelf-Life Extension: In baked goods, SMS strengthens the gluten

network, improves dough stability, and increases loaf volume.[12] It also slows down the

staling process by retaining moisture, thereby extending the product's freshness.[4][10][12]

Yeast Activation: It is crucial in the production of instant dry yeast, where it helps maintain

moisture and aids in the rehydration of yeast cells.[2]

Quantitative Data on Applications
The usage levels of Sorbitan Monostearate are regulated and vary depending on the food

product. The following table summarizes typical and maximum permitted concentrations in

various food categories.
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Food Category Function(s)
Typical/Maximum
Usage Level

Reference(s)

Dry Yeast, Instant

Coffee, Cream

Emulsifier,

Rehydration Aid
Max. 10.0 g/kg [7][11]

Bakery Wares (Bread,

Cakes)

Dough Conditioner,

Anti-staling

0.35% - 0.50% of flour

weight
[11]

Ice Cream, Milk,

Fudge

Emulsifier, Texture

Improver
Max. 3.0 g/kg [7]

Chocolate &

Confectionery

Coatings

Fat Bloom Inhibitor,

Stabilizer

0.10% - 0.30% of total

material
[11]

Margarine & Spreads
Emulsifier, Crystal

Modifier

Max. 5,000 - 10,000

mg/kg
[2]

Beverage Whiteners Emulsifier
Max. 5,000 - 10,000

mg/kg
[2]

Representative Experimental Protocol: Emulsion
Stability Analysis
While specific experimental details vary between studies, a general workflow can be

established to evaluate the efficacy of Sorbitan Monostearate as an emulsifier in a model food

system.

Objective: To assess the effect of Sorbitan Monostearate concentration on the physical stability

of an oil-in-water (O/W) emulsion.

Materials & Equipment:

Sorbitan Monostearate (Span 60)

Polysorbate 80 (Tween 80, as a co-emulsifier)

Refined vegetable oil

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.huanachemical.com/what-is-sorbitan-monostearate.html
https://www.huanachemical.com/sorbitan-monostearate-introduction-to-properties-performance-usage.html
https://www.huanachemical.com/sorbitan-monostearate-introduction-to-properties-performance-usage.html
https://www.huanachemical.com/what-is-sorbitan-monostearate.html
https://www.huanachemical.com/sorbitan-monostearate-introduction-to-properties-performance-usage.html
https://foodadditives.net/emulsifiers/sorbitan-monostearate/
https://foodadditives.net/emulsifiers/sorbitan-monostearate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8771408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized water

High-shear homogenizer

Laser diffraction particle size analyzer

Optical microscope with imaging software

Centrifuge

Analytical balance

Methodology:

Preparation of Emulsions:

Prepare an aqueous phase by dissolving Polysorbate 80 in deionized water.

Prepare an oil phase by dissolving varying concentrations of Sorbitan Monostearate (e.g.,

0.1%, 0.5%, 1.0% w/w) in the vegetable oil with gentle heating.

Heat both phases to 60°C.

Slowly add the oil phase to the aqueous phase while coarse mixing.

Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g.,

10,000 rpm) for a set duration (e.g., 5 minutes).

Prepare a control sample without Sorbitan Monostearate.

Characterization of Emulsions (at T=0):

Droplet Size Analysis: Measure the mean droplet diameter and size distribution using a

particle size analyzer.

Microscopy: Observe the emulsion microstructure using an optical microscope to visualize

droplet morphology and distribution.

Stability Assessment:
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Gravitational Stability: Store emulsion samples at ambient temperature for a set period

(e.g., 30 days). Visually observe and measure any phase separation (creaming layer).

Accelerated Stability (Centrifugation): Centrifuge samples at a specified force (e.g., 3,000

x g) for a set time (e.g., 30 minutes). Measure the height of the separated cream layer to

calculate a creaming index.

Data Analysis:

Compare the mean droplet size, microstructure, and creaming index across different

concentrations of Sorbitan Monostearate.

Plot the creaming index as a function of SMS concentration to determine the optimal level

for stability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8771408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Preparation

Emulsification

Initial Characterization (T=0) Stability Testing

Prepare Aqueous Phase
(Water + Polysorbate 80)

Combine Phases at 60°C

Prepare Oil Phase
(Oil + Varying SMS Conc.)

High-Shear Homogenization

Droplet Size Analysis Microscopic Observation
Gravitational Storage

(e.g., 30 days)
Accelerated Testing

(Centrifugation)

Data Analysis
(Compare droplet size, creaming index)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating emulsion stability.

Regulatory and Safety Profile
Sorbitan Monostearate is considered safe for consumption within specified limits by major

international regulatory bodies.

FDA (U.S. Food and Drug Administration): Approved for use as a food additive and emulsifier

in various products, often under Good Manufacturing Practices (GMP).[2][5]
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EFSA (European Food Safety Authority): Re-evaluated and confirmed its safety. EFSA

established a group Acceptable Daily Intake (ADI) for sorbitan esters (E 491–495) of 10

mg/kg of body weight per day, expressed as sorbitan.[5][13] This is equivalent to an ADI of

26 mg/kg of body weight per day for Sorbitan Monostearate specifically.[5][13]

Toxicology: Studies have shown that sorbitan esters do not raise concerns regarding

genotoxicity.[5][13] After ingestion, Sorbitan Monostearate can be hydrolyzed into sorbitol

and stearic acid, which are metabolized, or it can be excreted intact.[13]

Regulatory Body Identification Status
Acceptable Daily
Intake (ADI)

European Union E 491
Approved Food

Additive

10 mg/kg bw/day (as

sorbitan)

United States 21 CFR 172.842
Generally Recognized

as Safe (GRAS)

No quantitative limit

specified (GMP)

Conclusion
Sorbitan Monostearate (E491) is an indispensable tool in modern food technology. Its efficacy

as a lipophilic, non-ionic surfactant allows for the creation and stabilization of complex food

systems. Its primary functions—emulsification, crystallization control, and texture modification

—are critical for the quality, stability, and shelf-life of a wide range of products, from baked

goods and confectionery to dairy and fat-based spreads. Supported by a strong safety profile

and regulatory approval worldwide, Sorbitan Monostearate remains a vital ingredient for food

scientists and product developers aiming to meet consumer expectations for texture,

appearance, and quality.
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Caption: Logical relationships of SMS functions and benefits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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